Pyridin-3-ylmethyl 4-methoxyphenylcarbamate
Overview
Description
Pyridin-3-ylmethyl 4-methoxyphenylcarbamate is an organic compound that features a combination of a methoxyphenyl group and a pyridinylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-ylmethyl 4-methoxyphenylcarbamate typically involves the reaction of 4-methoxyphenyl isocyanate with pyridin-3-ylmethanol. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-ylmethyl 4-methoxyphenylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters
Scientific Research Applications
Chemistry
In chemistry, Pyridin-3-ylmethyl 4-methoxyphenylcarbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of heterocyclic compounds .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .
Medicine
Medically, this compound is explored for its potential therapeutic effects. It is studied for its role in treating conditions such as cancer and neurodegenerative diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of Pyridin-3-ylmethyl 4-methoxyphenylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or receptor antagonism .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in leukemia treatment.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Studied for its anticancer properties.
Uniqueness
Pyridin-3-ylmethyl 4-methoxyphenylcarbamate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications, from drug design to materials science, highlights its significance .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
pyridin-3-ylmethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-6-4-12(5-7-13)16-14(17)19-10-11-3-2-8-15-9-11/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
WDSNFAMKFOMQBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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